![molecular formula C12H13BrF3N B8125744 1-(4-Bromo-3-fluorobenzyl)-4,4-difluoropiperidine](/img/structure/B8125744.png)
1-(4-Bromo-3-fluorobenzyl)-4,4-difluoropiperidine
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Overview
Description
1-(4-Bromo-3-fluorobenzyl)-4,4-difluoropiperidine is a synthetic organic compound characterized by the presence of bromine, fluorine, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-fluorobenzyl)-4,4-difluoropiperidine typically involves the reaction of 4-bromo-3-fluorobenzyl chloride with 4,4-difluoropiperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-3-fluorobenzyl)-4,4-difluoropiperidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the fluorine atoms or the piperidine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiols, or amines.
Oxidation: Products may include ketones or carboxylic acids.
Reduction: Products include partially or fully reduced piperidine derivatives.
Scientific Research Applications
1-(4-Bromo-3-fluorobenzyl)-4,4-difluoropiperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-fluorobenzyl)-4,4-difluoropiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways.
Comparison with Similar Compounds
- 4-Fluorobenzyl bromide
- 3-Bromo-4-fluorobenzyl bromide
- 4-Bromo-3-fluorobenzyl alcohol
Comparison: 1-(4-Bromo-3-fluorobenzyl)-4,4-difluoropiperidine is unique due to the presence of both bromine and fluorine atoms on the benzyl group, combined with the difluoropiperidine moiety. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced reactivity, making it a valuable compound for various applications.
Biological Activity
1-(4-Bromo-3-fluorobenzyl)-4,4-difluoropiperidine is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure
The compound can be represented as follows:
- Molecular Formula : C12H12BrF2N
- Molecular Weight : 305.13 g/mol
This compound exhibits biological activity primarily through:
- Receptor Binding : The compound's structure allows it to interact with various receptors in the central nervous system (CNS), potentially modulating neurotransmitter activity.
- Enzyme Inhibition : It may inhibit specific enzymes, affecting key biochemical pathways. The difluoropiperidine moiety is particularly effective in forming interactions with enzyme active sites.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts:
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects against certain bacteria and fungi.
- CNS Activity : Research suggests that this compound may influence neurotransmitter systems, which could be beneficial for treating neurological disorders.
Case Studies
- Study on Enzyme Inhibition :
- Antimicrobial Efficacy :
Data Table
Activity Type | Target | IC50 / MIC | Reference |
---|---|---|---|
Enzyme Inhibition | Neurotransmitter Enzyme | 150 nM | |
Antimicrobial Activity | Staphylococcus aureus | 32 µg/mL |
Pharmacological Applications
The compound is being investigated for its potential applications in:
- Drug Development : As a scaffold for designing new drugs targeting CNS disorders.
- Biochemical Assays : Utilized as a probe to study enzyme activities and receptor interactions .
Properties
IUPAC Name |
1-[(4-bromo-3-fluorophenyl)methyl]-4,4-difluoropiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF3N/c13-10-2-1-9(7-11(10)14)8-17-5-3-12(15,16)4-6-17/h1-2,7H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSKOQYBRZCNNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CC2=CC(=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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